molecular formula C26H34N4O B6074431 3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide

3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide

Cat. No.: B6074431
M. Wt: 418.6 g/mol
InChI Key: DMDXXPJDAUNFJS-UHFFFAOYSA-N
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Description

3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O/c1-21-8-3-4-10-23(21)14-17-29-15-7-9-22(19-29)18-28(2)26(31)13-12-24-20-30-16-6-5-11-25(30)27-24/h3-6,8,10-11,16,20,22H,7,9,12-15,17-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDXXPJDAUNFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN2CCCC(C2)CN(C)C(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of specific reagents that are difficult to source can be a challenge, but advancements in chemical engineering have made it possible to streamline these processes .

Chemical Reactions Analysis

Types of Reactions

3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide stands out due to its unique structural features and broad spectrum of biological activities. Unlike some similar compounds, it has shown fewer side effects and higher efficacy in certain therapeutic applications .

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